N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound featuring a unique structure that combines a cyclopenta[d][1,3]thiazole ring with a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Cyclopenta[d][1,3]thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sulfur sources like thiourea or Lawesson’s reagent.
Alkylation of Piperidine: The piperidine ring is alkylated with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-yn-1-yl group.
Amide Bond Formation: The final step involves coupling the cyclopenta[d][1,3]thiazole derivative with the alkylated piperidine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the alkyne group using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, bases like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Saturated derivatives of the alkyne group.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.
Mechanism of Action
The mechanism of action of N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The prop-2-yn-1-yl group can participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide: Unique due to its combination of a thiazole ring and a piperidine carboxamide moiety.
2-Amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one: Similar thiazole ring but lacks the piperidine and prop-2-yn-1-yl groups.
2-Amino-5,6-Dihydro-4H-Cyclopentathiazole HCl: Another thiazole derivative with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific structural combination, which imparts distinct chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-2-8-18-9-6-11(7-10-18)14(19)17-15-16-12-4-3-5-13(12)20-15/h1,11H,3-10H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHOEZHZAWDLHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=NC3=C(S2)CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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